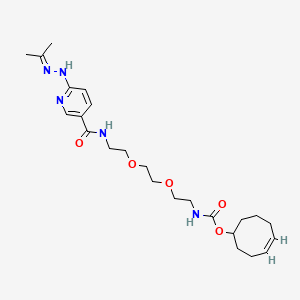

HyNic-PEG2-TCO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es particularmente valioso para el etiquetado y la modificación selectivos de biomoléculas como proteínas, péptidos y ácidos nucleicos en aplicaciones de investigación y diagnóstico . El grupo hidrazinonicotinamida proporciona un sitio específico para la unión covalente a biomoléculas que contienen aldehídos o cetonas, mientras que el espaciador de polietilenglicol mejora la solubilidad y la biocompatibilidad. El grupo trans-cicloocteno permite reacciones bioortogonales posteriores con tetrazinas, lo que permite el etiquetado o la modificación específica y rápida de las moléculas diana .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Hidrazinonicotinamida-PEG2-TCO implica varios pasos. El grupo hidrazinonicotinamida se sintetiza primero y luego se une a una cadena de polietilenglicol. El paso final implica la unión del grupo trans-cicloocteno. Las condiciones de reacción suelen implicar temperaturas suaves y el uso de disolventes orgánicos para facilitar las reacciones.

Métodos de Producción Industrial

La producción industrial de Hidrazinonicotinamida-PEG2-TCO sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar la coherencia y la reproducibilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

Hidrazinonicotinamida-PEG2-TCO experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones Bioortogonales: El grupo trans-cicloocteno reacciona con tetrazinas en una reacción de Diels-Alder con demanda inversa de electrones (iEDDA), que es altamente específica y rápida.

Uniones Covalentes: El grupo hidrazinonicotinamida forma enlaces covalentes con biomoléculas que contienen aldehídos o cetonas, creando enlaces de hidrazona estables.

Reactivos y Condiciones Comunes

Reactivos: Tetrazinas para reacciones bioortogonales, aldehídos y cetonas para la unión covalente.

Condiciones: Temperaturas suaves, típicamente en disolventes acuosos u orgánicos, según la reacción específica.

Productos Principales

Los principales productos formados a partir de estas reacciones son bioconjugados, donde Hidrazinonicotinamida-PEG2-TCO está unido covalentemente a biomoléculas diana, lo que permite su etiquetado y modificación selectivos .

Aplicaciones Científicas De Investigación

Hidrazinonicotinamida-PEG2-TCO tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado en la síntesis de moléculas complejas a través de la química bioortogonal.

Medicina: Aplicada en imágenes de diagnóstico y sistemas de administración de fármacos dirigidos.

Industria: Utilizado en el desarrollo de materiales avanzados y bioconjugados para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de Hidrazinonicotinamida-PEG2-TCO implica su capacidad para formar enlaces covalentes con biomoléculas específicas. El grupo hidrazinonicotinamida reacciona con grupos aldehído o cetona para formar enlaces de hidrazona estables. El grupo trans-cicloocteno experimenta reacciones bioortogonales con tetrazinas, lo que permite el etiquetado o la modificación rápida y específica de las moléculas diana . Estas reacciones son altamente específicas y no interfieren con otros procesos biológicos, lo que convierte a Hidrazinonicotinamida-PEG2-TCO en una herramienta ideal para la bioconjugación .

Comparación Con Compuestos Similares

Compuestos Similares

HyNic-PEG2-FA: Un compuesto similar utilizado en el etiquetado radiactivo para la imagenología tumoral.

HyNic-PEG2-NHS: Otro reactivo de bioconjugación con propiedades similares pero diferentes grupos funcionales.

Singularidad

Hidrazinonicotinamida-PEG2-TCO es único debido a su combinación de grupos hidrazinonicotinamida, polietilenglicol y trans-cicloocteno. Esta combinación permite reacciones bioortogonales altamente específicas y rápidas, lo que la hace particularmente valiosa para aplicaciones que requieren un etiquetado o una modificación precisa y eficiente de biomoléculas .

Propiedades

Fórmula molecular |

C24H37N5O5 |

|---|---|

Peso molecular |

475.6 g/mol |

Nombre IUPAC |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C24H37N5O5/c1-19(2)28-29-22-11-10-20(18-27-22)23(30)25-12-14-32-16-17-33-15-13-26-24(31)34-21-8-6-4-3-5-7-9-21/h3-4,10-11,18,21H,5-9,12-17H2,1-2H3,(H,25,30)(H,26,31)(H,27,29)/b4-3+ |

Clave InChI |

FQSCUAUGUCLBSR-ONEGZZNKSA-N |

SMILES isomérico |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCC/C=C/CC2)C |

SMILES canónico |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)

![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)

![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)

![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)

![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)